(6-Methylbenzofuran-3-yl)methanol

Description

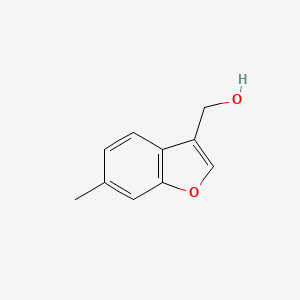

(6-Methylbenzofuran-3-yl)methanol is a benzofuran derivative featuring a methyl group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the benzofuran core.

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(6-methyl-1-benzofuran-3-yl)methanol |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3 |

InChI Key |

QQCVJPOOVIUDTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylbenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach is the proton quantum tunneling method, which offers high yield and fewer side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of benzofuran synthesis can be applied. These methods often involve the use of catalysts and controlled reaction environments to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (6-Methylbenzofuran-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as nitric acid or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenation and nitration are common substitution reactions for benzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Nitric acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

(6-Methylbenzofuran-3-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methylbenzofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors involved in various biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives

| Compound Name (ID) | Substituents | Physical State | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 3k | 3,6-Diethoxy, 2-(6-ethoxybenzofuran-3-yl) | Colorless crystal | 74–76 | 70 |

| 3l | 3-Butoxy-6-ethoxy, 2-(6-ethoxybenzofuran-3-yl) | Yellow oil | N/A | 69 |

| 3m | 6-Chloro-3-ethoxy, 2-(6-chlorobenzofuran-3-yl) | Yellow oil | N/A | 52 |

| This compound | 6-Methyl, 3-hydroxymethyl | Inferred | Not reported | Not reported |

Key Observations:

Substituent Effects on Physical State: Polarity: The hydroxymethyl group in this compound is more polar than ethoxy or chloro substituents in analogs 3k–3m. This suggests higher solubility in polar solvents (e.g., water or ethanol) compared to 3k–3m, which are either crystalline or oily . Melting Point: Crystalline 3k (74–76°C) benefits from symmetrical ethoxy groups and intermolecular hydrogen bonding.

Reactivity and Functional Group Interactions: The hydroxymethyl group in this compound can participate in hydrogen bonding and oxidation reactions (e.g., conversion to a ketone or carboxylic acid). This contrasts with ethoxy or chloro groups in 3k–3m, which are less reactive under mild conditions .

Synthetic Considerations: Analogs 3k–3m were synthesized in moderate to high yields (52–70%) via a one-pot method involving alkoxy or chloro substituents. For this compound, alternative routes (e.g., reduction of a 3-carbaldehyde precursor or direct functionalization) may be required due to the hydroxymethyl group’s unique reactivity .

Comparison with Other Methanol-Containing Compounds

While lists impurities such as (4-Chlorophenyl)phenyl-methanol (a benzhydrol derivative), these compounds differ structurally from benzofurans. For example:

- Polarity: Benzhydrols (e.g., (4-Chlorophenyl)phenyl-methanol) exhibit higher lipophilicity due to aromatic rings, whereas this compound’s fused oxygen heterocycle enhances polarity .

- Applications : Benzhydrols are often intermediates in pharmaceutical synthesis, whereas benzofuran derivatives are explored for antimicrobial, anticancer, and material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.